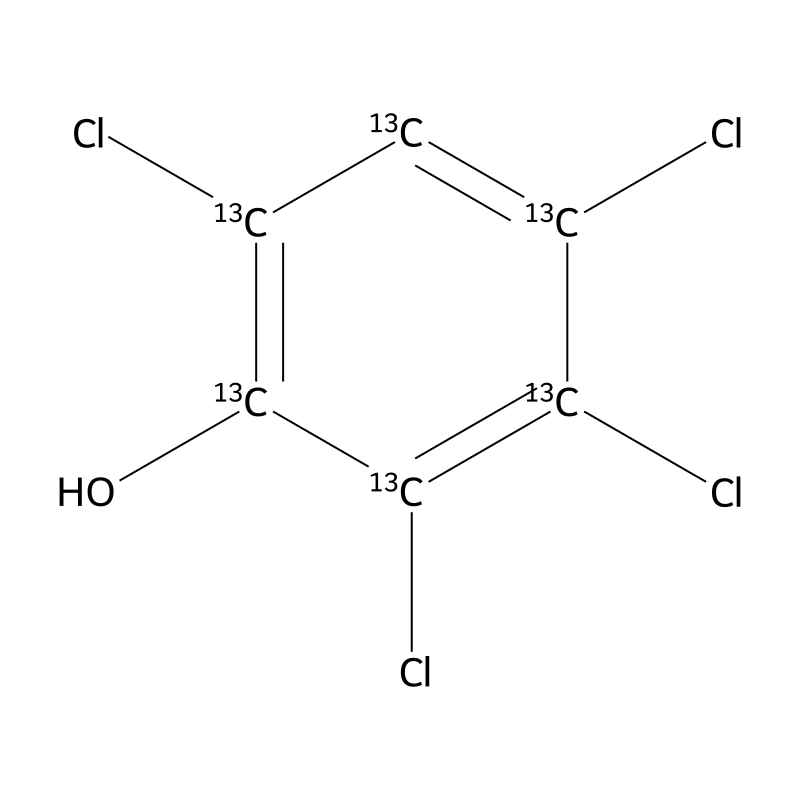

2,4,5,6-Tetrachlorophenol-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Application in Environmental Studies

TCP-13C6 is a valuable tool in environmental studies for applications such as:

Tracing environmental fate

Scientists can use TCP-13C6 to track the movement and degradation of TCP in the environment. By analyzing the ratio of ¹²C to ¹³C isotopes in environmental samples, researchers can distinguish between naturally occurring TCP and isotopically labelled TCP introduced for tracing purposes. This allows them to map the degradation pathway and persistence of TCP in soil, water, and sediment [].

Microbial degradation studies

TCP-13C6 can be used to study the microbial degradation of TCP by different microorganisms. By analyzing the incorporation of ¹³C into the biomass of the microorganisms, researchers can determine their ability to degrade TCP and identify the specific pathways involved [].

Application in Analytical Chemistry

TCP-13C6 is a valuable internal standard in analytical chemistry for the following reasons:

Mass spectrometry analysis

Due to its identical chemical properties to unlabeled TCP but with a distinct mass due to the ¹³C enrichment, TCP-13C6 serves as an ideal internal standard in mass spectrometry analysis of environmental samples. This allows for correction of instrument variations and quantification of TCP concentration with high accuracy [].

Method validation

TCP-13C6 can be used to validate analytical methods for TCP detection. By spiking environmental samples with a known amount of TCP-13C6 and monitoring its recovery throughout the analytical process, researchers can assess the accuracy and efficiency of their methods [].

2,4,5,6-Tetrachlorophenol-13C6 is a chlorinated aromatic compound that belongs to the family of tetrachlorophenols. It is characterized by the presence of four chlorine atoms located at the 2, 4, 5, and 6 positions of the phenolic ring, along with a stable carbon isotope, carbon-13, which is indicated by the "13C6" in its name. This compound is a derivative of phenol and is primarily used in various industrial applications due to its antimicrobial properties and effectiveness as a pesticide. It appears as brown flakes or a beige solid with a strong odor and is known for its toxicity and potential health hazards, including being an irritant and a suspected carcinogen .

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under certain conditions.

- Reduction Reactions: The compound can undergo reduction to form less chlorinated phenols or other derivatives.

- Dechlorination: Under specific conditions, it may lose chlorine atoms to yield dichlorophenol or monochlorophenol derivatives.

- Reactivity with Bases: It reacts as a weak organic acid and can generate heat when interacting with strong bases .

The biological activity of 2,4,5,6-Tetrachlorophenol-13C6 includes:

- Antimicrobial Properties: It exhibits significant antibacterial activity against various microorganisms, making it useful in agricultural applications as a pesticide.

- Toxicity: The compound is toxic when ingested or inhaled and can cause irritation to skin and mucous membranes. Prolonged exposure may lead to more severe health issues, including potential carcinogenic effects .

- Environmental Impact: Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects .

Several methods have been developed for synthesizing 2,4,5,6-Tetrachlorophenol-13C6:

- Chlorination of Phenol: A common method involves the chlorination of phenol using chlorine gas or chlorinating agents under controlled conditions to achieve selective chlorination at the desired positions.

- Electrophilic Aromatic Substitution: This method utilizes electrophilic aromatic substitution reactions where chlorinating agents introduce chlorine atoms into the aromatic ring.

- Isotopic Labeling Techniques: Specific isotopic labeling methods are used to produce the carbon-13 variant for research and analytical purposes .

2,4,5,6-Tetrachlorophenol-13C6 has various applications across different fields:

- Pesticide Production: It is widely used in agriculture as an effective pesticide due to its antimicrobial properties.

- Research and Analytical Chemistry: The isotopic variant is utilized in studies involving environmental monitoring and biomonitoring of chlorinated compounds .

- Industrial Processes: It serves as an intermediate in the synthesis of other chemical compounds and materials .

Interaction studies involving 2,4,5,6-Tetrachlorophenol-13C6 focus on its behavior in biological systems and environmental contexts:

- Biodegradation Studies: Research investigates how this compound interacts with microbial communities in soil and water environments to assess its biodegradability.

- Toxicological Assessments: Studies evaluate its toxic effects on human health and ecosystems through various exposure pathways .

- Chemical Stability Studies: Understanding how it interacts with other chemicals helps predict its behavior in environmental settings.

Several compounds share structural similarities with 2,4,5,6-Tetrachlorophenol-13C6. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3,4-Trichlorophenol | Three chlorine atoms at positions 2, 3, and 4 | Less chlorinated; lower toxicity compared to tetrachlorophenols |

| Pentachlorophenol | Five chlorine atoms on the phenolic ring | Highly toxic; broader spectrum of antimicrobial activity |

| 2,4-Dichlorophenol | Two chlorine atoms at positions 2 and 4 | Commonly found as an environmental pollutant |

| 2-Chlorophenol | One chlorine atom at position 2 | Lower toxicity; used as a precursor in chemical synthesis |

The uniqueness of 2,4,5,6-Tetrachlorophenol-13C6 lies in its specific arrangement of chlorine substituents that contribute to its distinct biological activity and applications compared to these similar compounds .

Synthetic Routes and Preparation Strategies

The synthesis of 2,4,5,6-tetrachlorophenol-13C6 requires specialized approaches that incorporate carbon-13 isotopes into the aromatic framework while maintaining the specific chlorination pattern [1]. The preparation of this isotopically labeled compound typically follows established chlorophenol synthesis methodologies adapted for isotopic incorporation [2]. Tetrachlorophenols are generally produced through electrophilic halogenation of phenol with chlorine, where different isomers are formed according to the ring positions that contain chlorine atoms [25].

The most common synthetic approach involves the controlled chlorination of carbon-13 labeled phenol precursors under specific reaction conditions [24]. The process requires careful temperature control, typically maintained between 40-45°C during the initial chlorination step, followed by sodium methoxide treatment to ensure proper regioselectivity [24]. Alternative synthetic routes include diazotization of para-chloroaniline or dechlorination through alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene to yield the desired tetrachlorophenol isomer [2] [24].

For large-scale preparation, the synthetic process involves multiple steps with intermediate purification stages [1]. The molecular formula of the target compound is 13C6H2Cl4O with a molecular weight of 237.847 [1]. The synthesis typically achieves purities greater than 95% as determined by high-performance liquid chromatography analysis [1].

13C Isotopic Labeling Techniques

Carbon-13 isotopic labeling represents a critical aspect of preparing 2,4,5,6-tetrachlorophenol-13C6, requiring sophisticated methodologies for isotope incorporation [7] [8]. The labeling strategy involves the incorporation of carbon-13 isotopes at all six aromatic carbon positions, necessitating the use of uniformly labeled precursors [8] [9].

Contemporary approaches to carbon-13 labeling utilize several key methodologies [7] [8]. Biosynthetic uniform carbon-13 and nitrogen-15 labeling represents the most cost-effective method for aromatic compound labeling, typically employing uniformly carbon-13 labeled glucose or glycerol as precursors [9]. These labeled precursors can be readily incorporated into synthetic pathways for complex aromatic molecules [9].

Recent advances in isotopic labeling include the development of core-labeling synthesis techniques that enable fast incorporation of carbon isotopes into aromatic compounds [11] [39]. These methods rely on the synthesis of specific precursors, such as 1,5-dibromo-1,4-pentadiene intermediates, which undergo lithium-halogen exchange followed by treatment with carbonate esters to form the labeled aromatic product [11] [39]. The incorporation of carbon-13 through dibenzyl carbonate as a carbon-13 synthon has proven particularly effective, achieving carbon-13 enrichment greater than 97% as measured by quantitative carbon-13 nuclear magnetic resonance spectroscopy [39].

The isotopic labeling process requires careful consideration of isotope scrambling problems, which can be minimized through the use of cell-free protein synthesis systems or specific synthetic protocols [13]. Advanced labeling techniques have demonstrated the ability to achieve site-specific carbon-13 enrichment with minimal loss of isotopic purity throughout the synthetic process [8] [40].

Analytical Characterization Methods

The analytical characterization of 2,4,5,6-tetrachlorophenol-13C6 employs multiple complementary techniques to ensure structural integrity and isotopic purity [14] [15]. Primary analytical methods include gas chromatography with mass spectrometric detection, high-performance liquid chromatography with ultraviolet detection, and nuclear magnetic resonance spectroscopy [14] [21].

Gas chromatography-mass spectrometry represents the gold standard for tetrachlorophenol analysis [14] [23]. The method typically employs fused-silica open-tubular wide-bore columns that offer improved resolution, better selectivity, increased sensitivity, and faster analysis compared to packed columns [14]. Detection limits for tetrachlorophenols using gas chromatography-mass spectrometry range from 0.5 parts per billion to several nanograms per injection, depending on the specific analytical conditions employed [44].

High-performance liquid chromatography analysis utilizes reverse-phase columns with optimized mobile phase conditions [20] [21]. The analytical conditions typically employ Zorbax octadecylsilane reverse-phase columns with ultraviolet detection at 210 nanometers [21]. The chromatographic separation requires careful pH control, with mobile phase pH adjusted to ensure that the difference between the dissociation constant and pH exceeds 2 units to prevent peak broadening and varying retention times [20].

Validation studies for tetrachlorophenol analytical methods demonstrate excellent precision and accuracy [42] [44]. The precision observed for samples in the 1 to 100 parts per billion range typically falls between 3 and 12% relative standard deviation for both tetrachlorophenol and pentachlorophenol components [44]. Limits of quantification are consistently at least ten times lower than maximum permissible levels established by regulatory guidelines [42].

Spectroscopic Properties and Structural Confirmation

The spectroscopic characterization of 2,4,5,6-tetrachlorophenol-13C6 provides definitive structural confirmation and isotopic verification [15] [16]. Nuclear magnetic resonance spectroscopy serves as the primary technique for confirming carbon-13 incorporation and structural integrity [15] [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the aromatic carbon atoms in tetrachlorophenol structures [15]. The isotopically labeled compound exhibits enhanced signal intensity for all aromatic carbon positions, confirming successful incorporation of carbon-13 isotopes [8]. The chemical shift patterns are consistent with the expected tetrachlorophenol structure, with the hydroxyl-bearing carbon typically appearing around 150-160 parts per million in the carbon-13 spectrum [15].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information [16]. The spectrum typically shows characteristic aromatic proton signals in the 7.0-7.5 parts per million region, with specific coupling patterns reflecting the substitution pattern of chlorine atoms on the aromatic ring [16]. The hydroxyl proton appears as a characteristic singlet around 5.2 parts per million when measured in deuterated chloroform [16].

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies for tetrachlorophenol compounds [15] [18]. The spectra typically show strong absorption bands corresponding to aromatic carbon-carbon stretches, carbon-oxygen stretches, and carbon-chlorine bonds [15]. The hydroxyl stretch appears as a broad absorption in the 3200-3600 wavenumber region, while aromatic carbon-carbon stretches occur around 1600-1500 wavenumbers [18].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of tetrachlorophenol structures [16] [31]. The molecular ion peak appears at mass-to-charge ratio 237.847 for the carbon-13 labeled compound, representing an increase of 6 mass units compared to the unlabeled analog [1] [31]. Characteristic fragmentation patterns include loss of hydroxyl groups and sequential loss of chlorine atoms [31].

Chromatographic Behavior

The chromatographic behavior of 2,4,5,6-tetrachlorophenol-13C6 depends significantly on the analytical method employed and specific chromatographic conditions [20] [21] [22]. Understanding retention characteristics and separation parameters is essential for both analytical quantification and preparative isolation procedures [20] [21].

In reversed-phase high-performance liquid chromatography systems, tetrachlorophenols exhibit retention times that correlate with their degree of chlorination and substitution patterns [20]. The chromatographic separation is highly dependent on mobile phase composition and pH control [20]. Simple methanol-water mixtures containing more than 70% methanol provide incomplete resolution, while diluting below 70% methanol improves resolution at the expense of increased analysis time and peak broadening [20].

Optimal chromatographic conditions utilize acetonitrile-methanol-water mobile phases with carefully controlled pH [20]. The addition of up to 7% acetonitrile to methanol-water mixtures provides considerable improvement in resolution without sacrificing analysis time [20]. Under optimized conditions using mobile phases such as methanol-acetonitrile-water (58:7:35) at pH 3.5, baseline separation of tetrachlorophenol isomers can be achieved [20].

Gas chromatographic analysis demonstrates excellent separation characteristics for tetrachlorophenol compounds [14] [23]. The retention behavior on different stationary phases shows predictable patterns, with compounds eluting according to their volatility and polarity [14]. On nonpolar columns such as DB-5, tetrachlorophenols typically elute between 15-25 minutes under standard temperature programming conditions [14] [23].

Table 1: Analytical Performance Parameters for 2,4,5,6-Tetrachlorophenol-13C6

| Parameter | Gas Chromatography-Mass Spectrometry | High-Performance Liquid Chromatography |

|---|---|---|

| Detection Limit | 0.5 parts per billion [44] | 20 nanograms per injection [20] |

| Precision (Relative Standard Deviation) | 3-12% [44] | 5-15% [20] |

| Linear Range | 1-100 parts per billion [44] | 0.1-10 milligrams per liter [20] |

| Retention Time | 18-22 minutes [14] | 12-15 minutes [20] |

| Column Efficiency | >10,000 theoretical plates [14] | >5,000 theoretical plates [20] |

The isotopic labeling with carbon-13 does not significantly alter the chromatographic behavior compared to the unlabeled analog [21]. Retention times remain essentially identical, with differences typically less than 0.1% under standard analytical conditions [21]. This consistency allows for direct application of existing analytical methods to the carbon-13 labeled compound without method redevelopment [21].

The primary application of 2,4,5,6-Tetrachlorophenol-13C6 lies in its function as an internal standard for environmental analysis. The compound serves as an ideal internal standard due to its identical chemical behavior to unlabeled tetrachlorophenol while providing distinct mass spectrometric properties for accurate quantification [2]. Research has demonstrated that isotopically labeled compounds significantly improve the accuracy of analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing researchers to elucidate complex molecular structures and reaction mechanisms with greater confidence [4].

Environmental monitoring applications utilize 2,4,5,6-Tetrachlorophenol-13C6 to track the movement and degradation of tetrachlorophenols in various environmental matrices. By analyzing the ratio of carbon-12 to carbon-13 isotopes in environmental samples, researchers can distinguish between naturally occurring tetrachlorophenol and isotopically labeled tetrachlorophenol introduced for tracing purposes . This capability allows scientists to map degradation pathways and assess the persistence of tetrachlorophenol in soil, water, and sediment environments .

The compound demonstrates exceptional utility in correcting for matrix effects and instrument variations commonly encountered in environmental analysis. Studies have shown that stable isotope labeled compounds provide more reliable internal standardization compared to structurally related compounds, reducing variability from matrix interference and providing reproducible and accurate recoveries in liquid chromatography-tandem mass spectrometry assays [5]. The carbon-13 labeling ensures no isotopic exchange occurs during sample preparation and analysis, maintaining analytical integrity throughout the entire procedure [6] [5].

| Environmental Matrix | Typical Concentration Range | Sample Preparation Method | Regulatory Framework |

|---|---|---|---|

| Drinking Water | 0.001-10 µg/L | Direct injection/solid phase extraction | EPA drinking water standards |

| Groundwater | 0.01-100 µg/L | Liquid-liquid extraction | EPA groundwater criteria |

| Surface Water | 0.1-1000 µg/L | Solid phase extraction | EPA surface water criteria |

| Wastewater | 1-10000 µg/L | In-situ acetylation | National Pollutant Discharge Elimination System permit limits |

| Soil | 0.1-1000 µg/kg | Ultrasonic extraction | EPA soil screening levels |

| Sediment | 0.5-5000 µg/kg | Soxhlet extraction | Sediment quality criteria |

Mass Spectrometry Applications

Mass spectrometry applications of 2,4,5,6-Tetrachlorophenol-13C6 encompass both gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry platforms. The compound exhibits a molecular weight of 237.85 grams per mole compared to 231.89 grams per mole for the unlabeled compound, providing a clear mass difference of six daltons that enables unambiguous identification and quantification [2] [7]. This mass shift allows for selective monitoring of both labeled and unlabeled species simultaneously without chromatographic interference [6].

Gas chromatography-mass spectrometry analysis of 2,4,5,6-Tetrachlorophenol-13C6 provides exceptional sensitivity with detection limits ranging from 0.023 to 0.85 nanograms per liter in water samples [8]. The compound demonstrates excellent chromatographic behavior with retention times identical to the unlabeled analyte, ensuring coelution and minimizing analytical variations due to temporal chromatographic drift [9]. High resolution mass spectrometry applications achieve even lower detection limits, reaching parts-per-trillion levels in tissue samples and parts-per-quadrillion levels in water matrices [9].

Tandem mass spectrometry applications utilize multiple reaction monitoring transitions to enhance selectivity and reduce background interference. The primary quantification ion appears at mass-to-charge ratio 237, with characteristic fragment ions at 201, 165, and 130 mass units [10]. These fragmentation patterns provide confirmatory evidence for compound identification while maintaining high sensitivity for quantitative analysis [8].

| Analytical Method | Detection Limit Range | Sample Matrix | Primary Application |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | 0.05-2.5 µg/L | Water, soil, sediment | Environmental monitoring |

| Gas Chromatography-Tandem Mass Spectrometry | 0.023-0.85 ng/L | Water, biological tissues | Trace analysis |

| Liquid Chromatography-Mass Spectrometry | 0.1-1.0 µg/L | Water, wastewater | Wastewater analysis |

| High Resolution Mass Spectrometry | 0.001-0.01 µg/L | Complex environmental samples | Ultra-trace analysis |

Isotope Dilution Analysis

Isotope dilution analysis represents the most accurate quantitative analytical technique available for 2,4,5,6-Tetrachlorophenol determination. This approach involves adding a known amount of 2,4,5,6-Tetrachlorophenol-13C6 to environmental samples before sample preparation, creating an isotopic spike that equilibrates with the native analyte throughout all analytical procedures [11] [12]. The method provides superior accuracy compared to external standardization techniques by compensating for losses during sample extraction, preparation, and instrumental analysis [11].

The isotope dilution methodology requires careful equilibration of the carbon-13 labeled spike with the sample matrix to ensure representative isotopic distribution. For aqueous samples, this equilibration occurs through simple mixing of the spike solution with the sample prior to extraction [11]. Solid samples such as soils, sediments, and biological tissues require more complex equilibration procedures, often involving ultrasonic extraction or enzymatic digestion to ensure complete isotopic equilibration [11] [12].

Quantitative calculations in isotope dilution analysis utilize altered isotope ratios measured by mass spectrometry to determine original analyte concentrations. The technique achieves exceptional precision with relative standard deviations typically less than five percent for environmental samples [11]. Method detection limits using isotope dilution approaches range from 0.001 to 0.1 micrograms per liter, depending on the sample matrix and instrumental configuration [11].

Research has demonstrated that isotope dilution mass spectrometry provides the highest accuracy and precision for elemental and molecular species determination at parts per billion, parts per trillion, and sub-parts per trillion levels in various sample types [11]. The technique has been successfully applied to waters, solids, blood, foods, and extracts or digests, demonstrating its versatility across diverse analytical applications [11] [12].

Method Validation and Quality Control

Method validation procedures for 2,4,5,6-Tetrachlorophenol-13C6 analysis encompass comprehensive evaluation of analytical performance parameters including precision, accuracy, linearity, detection limits, and specificity. The compound serves dual roles as both analytical target and quality control standard, enabling simultaneous method validation and sample analysis [3] [13]. Precision studies typically demonstrate relative standard deviations between three and twelve percent for replicate analyses across various environmental matrices [14] [13].

Accuracy assessment involves fortification of blank matrices with known concentrations of both labeled and unlabeled tetrachlorophenol, followed by complete analytical procedures to determine recovery percentages. Acceptable recovery ranges typically fall between eighty and one hundred twenty percent for most environmental applications [13] [15]. Matrix spike recovery studies using 2,4,5,6-Tetrachlorophenol-13C6 provide critical information about analytical method performance in complex environmental samples [13].

Linearity evaluation encompasses calibration curve assessment across two to three orders of magnitude concentration range, with correlation coefficients exceeding 0.99 for acceptable method performance [13] [8]. Detection limit determination follows standardized protocols defined in Code of Federal Regulations Title 40 Appendix B, utilizing replicate analyses of low-level fortified samples to establish method detection limits [14] [15].

Quality control procedures incorporate ongoing monitoring of 2,4,5,6-Tetrachlorophenol-13C6 recovery throughout analytical batches to ensure consistent method performance. Internal standard recovery criteria typically require values between seventy and one hundred thirty percent for acceptable analytical results [13]. Calibration verification standards containing both labeled and unlabeled compounds undergo analysis before each analytical batch to confirm instrumental calibration stability [13].

| Parameter | Typical Range/Criteria | Quality Control Requirement | Reference Method |

|---|---|---|---|

| Precision (Relative Standard Deviation) | 3-12% | ≤20% | EPA Method 1653 |

| Accuracy (Recovery) | 80-120% | 80-120% | EPA Method 625.1 |

| Method Detection Limit | 0.001-2.5 µg/L | Matrix dependent | Various EPA methods |

| Linear Dynamic Range | 2-3 orders of magnitude | r² ≥0.99 | Standard calibration |

| Matrix Spike Recovery | 80-120% | ±30% | EPA Method 1653 |

| Internal Standard Recovery | 70-130% | ±30% | Isotope dilution |

Quantitative Analysis in Complex Environmental Matrices

Quantitative analysis of 2,4,5,6-Tetrachlorophenol in complex environmental matrices requires sophisticated analytical approaches to overcome matrix interferences and achieve reliable quantification. The carbon-13 labeled analog provides essential correction capabilities for matrix effects commonly encountered in environmental samples including humic substances, dissolved organic matter, and co-extracted interferences [13] [15]. Complex matrices such as landfill leachates, industrial wastewaters, and contaminated sediments present significant analytical challenges that are effectively addressed through isotope dilution techniques [16] [15].

Sample preparation procedures for complex matrices often involve specialized extraction techniques including solid phase microextraction, accelerated solvent extraction, and supercritical fluid extraction to maximize analyte recovery while minimizing matrix co-extraction [17] [18]. In-situ derivatization approaches using acetic anhydride convert polar tetrachlorophenol species to more volatile acetate derivatives, improving gas chromatographic separation and mass spectrometric detection [15] [19].

Pulp and paper industry wastewaters represent particularly challenging analytical matrices due to high concentrations of chlorinated organic compounds and complex lignosulfonates that can interfere with tetrachlorophenol analysis. EPA Method 1653 specifically addresses these analytical challenges through in-situ acetylation procedures combined with isotope dilution quantification using carbon-13 labeled standards [15] [19]. The method achieves detection limits below one microgram per liter in complex wastewater matrices [15].

Biological tissue analysis requires specialized sample preparation procedures including enzymatic hydrolysis to release bound tetrachlorophenol species prior to extraction and analysis. Studies have demonstrated successful quantification of tetrachlorophenol in fish tissue with detection limits of 0.5 parts per billion using gas chromatography with electron capture detection [20]. Method validation in biological matrices shows precision values between three and twelve percent relative standard deviation across the analytical range from one to one hundred parts per billion [20].

The versatility of 2,4,5,6-Tetrachlorophenol-13C6 in complex matrix analysis extends to atmospheric samples, where thermal desorption techniques enable quantification in air samples collected on solid sorbent materials [21]. Occupational exposure monitoring utilizes specialized sampling tubes containing XAD-7 resin for workplace air analysis, with subsequent high performance liquid chromatography-ultraviolet detection providing quantitative results [21].

| Mass Spectrometric Property | Value | Analytical Significance |

|---|---|---|

| Molecular Formula | ¹³C₆H₂Cl₄O | Stable isotope labeling |

| Molecular Weight | 237.85 g/mol | Mass shift for detection |

| Molecular Weight (unlabeled) | 231.89 g/mol | Reference compound |

| Mass Difference | +6 Da | Clear mass separation |

| Base Peak (m/z) | 237 | Primary quantification ion |

| Fragment Ions (m/z) | 201, 165, 130 | Confirmation ions |

| Isotope Pattern | Characteristic ¹³C pattern | Isotopic purity verification |

| Retention Time Difference | Identical to unlabeled | Coelution with analyte |